5-(5-bromopyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
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Properties
CAS No. |
1147098-64-3 |
|---|---|
Molecular Formula |
C8H7BrN4S |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H7BrN4S/c1-13-7(11-12-8(13)14)6-3-2-5(9)4-10-6/h2-4H,1H3,(H,12,14) |
InChI Key |
HSBOBINVZDUXFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2=NC=C(C=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
5-(5-bromopyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. The following sections provide a detailed overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The initial steps often include the formation of the triazole ring followed by thiolation. Various methodologies have been reported for synthesizing triazole derivatives, including:
- Cyclization Reactions : Utilizing hydrazines and isothiocyanates.
- Substitution Reactions : Employing nucleophilic substitutions with brominated pyridine derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. For example:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has demonstrated activity against breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines with IC50 values indicating moderate potency:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 45 |
| PC3 | 60 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated a promising antibacterial profile, particularly against E. coli, suggesting its potential as an alternative treatment for antibiotic-resistant infections .
- Cytotoxicity Assessment : Another study focused on assessing the cytotoxic effects on various cancer cell lines. The findings highlighted its selective toxicity towards malignant cells while sparing normal cells, which is crucial for therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising results against various bacterial strains and fungi. A study demonstrated that derivatives of triazoles exhibit significant antifungal activity, suggesting potential use in treating fungal infections .
Anti-cancer Properties
Recent research indicates that triazole compounds can inhibit cancer cell growth by targeting specific pathways involved in tumor proliferation. For instance, a synthesized derivative of the compound was tested against breast cancer cell lines and showed a reduction in cell viability at micromolar concentrations .
Case Study: Synthesis and Evaluation
A notable case involved the synthesis of various triazole derivatives, including our compound, which were evaluated for their cytotoxicity against cancer cell lines. The results indicated that modifications at the pyridine ring could enhance anticancer activity.
Agricultural Applications
Fungicides
The triazole structure is well-known for its efficacy as a fungicide. Compounds similar to 5-(5-bromopyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol have been used in agricultural settings to protect crops from fungal diseases. Studies have shown that these compounds can effectively inhibit the growth of pathogens such as Fusarium and Botrytis species .
Herbicides
Additionally, research has explored the herbicidal properties of triazole compounds. The compound's ability to inhibit certain enzymes involved in plant growth has led to its investigation as a potential herbicide .
Material Science
Corrosion Inhibitors
The compound has been evaluated for its potential as a corrosion inhibitor in metal surfaces. Its thiol group can form protective layers on metals, reducing oxidation and corrosion rates significantly. Laboratory tests showed that the compound could decrease corrosion rates by up to 70% in saline environments .
Case Study: Coatings Development
In a study focusing on protective coatings for metals, formulations containing this compound demonstrated superior performance compared to traditional inhibitors, suggesting its viability for industrial applications .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |
| Anti-cancer Properties | Reduced cell viability in cancer cell lines | |
| Agricultural | Fungicides | Inhibits growth of Fusarium and Botrytis |
| Herbicides | Potential herbicidal activity | |
| Material Science | Corrosion Inhibitors | Decreased corrosion rates by up to 70% |
| Coatings Development | Superior performance compared to traditional inhibitors |
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine Site
The bromine atom at position 5 of the pyridine ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:
Mechanistic Insight : The electron-withdrawing triazole ring enhances pyridine's electrophilicity, facilitating SNAr reactions at the brominated position .
Thiol Group Reactions
The -SH group participates in diverse transformations:
Alkylation
| Alkylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K2CO3/DMF, RT | S-methyl derivative | 85% |
| 2-Bromoacetophenone | Cs2CO3/DMF, 24h | S-acylated analog | 61% |
| Propargyl bromide | Et3N/THF, reflux | Propargyl thioether | 78% |
Applications : Alkylation modulates solubility and biological activity. S-methyl derivatives show enhanced metabolic stability .
Oxidation
| Oxidizing Agent | Product | Observations |
|---|---|---|
| H2O2 (30%)/acetic acid | Disulfide dimer | Forms under mild conditions |
| KMnO4/H2SO4 | Sulfonic acid derivative | Requires strong acidic conditions |
Note : Disulfide formation is reversible under reducing conditions, enabling dynamic covalent chemistry applications .
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes regioselective modifications:
Mannich Reaction
| Components | Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde + morpholine | EtOH, reflux | N-Mannich base | 76% |
| Benzaldehyde + piperazine | Microwave, 100°C | Bis-Mannich derivative | 82% |
Key Advantage : Introduces basic amino groups for enhanced pharmacokinetic properties .
Coordination Chemistry
| Metal Salt | Ligand Behavior | Complex Structure |
|---|---|---|
| Cu(II) acetate | N,S-bidentate ligand | Octahedral geometry |
| Pd(II) chloride | Bridging ligand | Dinuclear complex |
Applications : Metal complexes exhibit enhanced antimicrobial and catalytic activities compared to the parent compound .
Multicomponent Reactions
The compound serves as a building block in complexity-generating reactions:
| Reaction Type | Components | Product | Yield |
|---|---|---|---|
| Biginelli reaction | Aldehyde + thiourea | Dihydropyrimidinone hybrids | 64% |
| Click chemistry | Azide + CuSO4 | Triazole-triazole conjugates | 89% |
Significance : Expands structural diversity for drug discovery pipelines .
Comparative Reactivity Analysis
A comparison with structural analogs reveals key reactivity differences:
| Compound | Bromine Reactivity | Thiol pKa | Preferred Reaction Sites |
|---|---|---|---|
| Target compound | High (SNAr) | 8.2 ± 0.3 | C5-Br, S-H |
| 5-Pyridyl analog | Moderate | 7.9 ± 0.2 | S-H, triazole N2 |
| Non-brominated derivative | N/A | 8.5 ± 0.4 | S-H only |
Preparation Methods
Hydrazine-Mediated Cyclization
A modified approach involves the use of hydrazine hydrate to facilitate cyclization. For example, treatment of potassium 2-(5-bromopyridine-2-carbonyl)hydrazine-1-carbodithioate with hydrazine hydrate under reflux yields the triazole-thiol precursor, which is subsequently methylated. This method avoids harsh bromination conditions but requires strict pH control during neutralization (pH = 7).
One-Pot Synthesis Strategies
Emerging one-pot methodologies combine multiple steps into a single reaction vessel. A reported protocol condenses 5-bromopyridine-2-carboxylic acid, thiosemicarbazide, and methylating agents in phosphoryl trichloride (POCl₃), achieving an overall yield of 68%. While efficient, this method demands rigorous exclusion of moisture to prevent hydrolysis.
Analytical Validation and Characterization
Post-synthetic analysis ensures structural fidelity and purity:
-
Spectroscopic Techniques :
-
Chromatographic Methods :
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >95%.
Challenges and Optimization Strategies
Controlling Regioselectivity
Bromination at the pyridine’s 5-position is favored due to the directing effect of the triazole ring. However, competing bromination at the 3-position can occur if reaction temperatures exceed 85°C.
Mitigating Thiol Oxidation
The thiol group is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis and storage under anhydrous conditions.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol-water mixtures offer a balance between solubility and ease of isolation.
Comparative Analysis of Synthesis Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Traditional Multi-Step | High reproducibility | Long reaction times | 65–75% |
| Microwave-Assisted | Rapid, high yields | Specialized equipment required | 90–97% |
| Hydrazine-Mediated | Avoids bromination | pH sensitivity | 70–78% |
| One-Pot | Reduced purification steps | Moisture-sensitive | 68% |
Q & A
Q. What are the standard synthetic routes for 5-(5-bromopyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via cyclization of thiosemicarbazide intermediates or nucleophilic substitution reactions. For example:
- Hydrazine-carbothioamide cyclization : Reacting 2-isonicotinoyl-N-methylhydrazinecarbothioamide with bromopyridine derivatives under basic conditions yields the triazole-thiol core .
- S-Alkylation : Post-synthetic modifications involve S-alkylation using alkyl halides to introduce functional groups, as demonstrated in analogous triazole-thiol systems . Key characterization techniques : Elemental analysis, , and LC-MS are mandatory to confirm structure and purity .
Q. How do substituents on the triazole ring influence the compound’s physicochemical properties?
Substituents like bromopyridinyl groups enhance lipophilicity and hydrogen-bonding capacity, critical for biological interactions. For example:
- Electron-withdrawing groups (e.g., bromine) increase stability against hydrolysis.
- Methyl groups at N4 reduce steric hindrance, favoring planar molecular conformations for receptor binding . Table 1 : Substituent effects on logP and solubility in analogous triazole-thiols:
| Substituent | logP | Solubility (µg/mL, pH 7.4) |
|---|---|---|
| 5-Bromopyridin-2-yl | 2.8 | 12.2 |
| 4-Chlorophenyl | 3.1 | 8.5 |
Q. What spectroscopic methods are most reliable for characterizing this compound?
- NMR : peaks at δ 8.5–9.0 ppm confirm pyridinyl protons, while δ 2.5–3.0 ppm corresponds to the N-methyl group .
- LC-MS : A molecular ion peak at m/z 271.05 ([M+H]) aligns with the molecular formula .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved across studies?
Discrepancies often arise from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines affect MIC values .
- Solubility limitations : Low aqueous solubility (e.g., 12.2 µg/mL) may lead to false negatives in in vitro assays. Use DMSO concentrations <1% to avoid cytotoxicity . Recommendation : Standardize protocols using CLSI guidelines and validate results with orthogonal assays (e.g., time-kill kinetics) .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like CYP450 or bacterial dihydrofolate reductase. Pyridinyl and triazole moieties often form π-π stacking and hydrogen bonds with active sites .
- ADME prediction : SwissADME estimates a moderate blood-brain barrier penetration (BBB score: 0.45) and CYP2D6 inhibition risk, suggesting CNS activity potential but possible drug-drug interactions .
Q. How do structural modifications at the S-position affect pharmacological activity?
- S-Alkylation : Introducing alkyl chains (e.g., propyl or benzyl groups) enhances membrane permeability but may reduce target specificity. For example, S-benzyl derivatives show improved antifungal activity but higher cytotoxicity .
- Mannich base derivatives : Adding aminomethyl groups (e.g., morpholine) increases solubility and modulates pharmacokinetic profiles . Table 2 : Activity trends in S-modified analogs:
| Derivative | Antifungal IC (µM) | Cytotoxicity (CC, µM) |
|---|---|---|
| Parent compound | 25.3 | >100 |
| S-Benzyl | 12.7 | 48.5 |
Q. What are the challenges in crystallizing this compound for X-ray studies?
- Polymorphism : The bromopyridinyl group induces multiple crystal packing modes, complicating phase identification.
- Solution : Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) and seed with microcrystals from analogous structures .
Methodological Notes
- Synthetic optimization : Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 min at 150°C) while improving yields by 15–20% .
- Contradiction mitigation : Cross-validate biological data using at least two assay formats (e.g., broth microdilution and agar diffusion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
